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molecular formula C9H14N2O B8641915 1H-Imidazole, 1-(1-oxohexyl)- CAS No. 60988-34-3

1H-Imidazole, 1-(1-oxohexyl)-

Cat. No. B8641915
M. Wt: 166.22 g/mol
InChI Key: RYIDGDNSPVTAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665057

Procedure details

The method of Pfander and Laederach [H. Pfander and M. Laederach, Carbohyd. Res. 99(2), 175-79 (1982)] was used. 1-Hexanoylimidazole was prepared by stirring 2 equivalents of imidazole with 1 equivalent hexanoyl chloride in toluene solution. The mixture was filtered and concentrated to a low-melting solid. This product, 1-hexanoylimidazole, was further purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6](Cl)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>C1(C)C=CC=CC=1>[C:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a low-melting solid
DISTILLATION
Type
DISTILLATION
Details
This product, 1-hexanoylimidazole, was further purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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